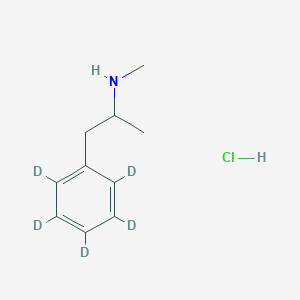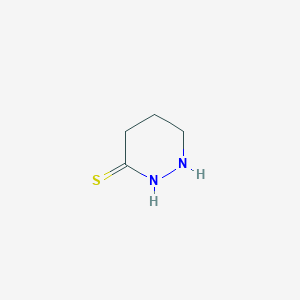
(+/-)-Methamphetamine-d5 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Methamphetamine-d5 hydrochloride is a deuterated form of methamphetamine hydrochloride, where five hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as an internal standard in mass spectrometry due to its similar chemical properties to methamphetamine but with a distinct mass difference.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Methamphetamine-d5 hydrochloride typically involves the deuteration of methamphetamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing methamphetamine and a palladium catalyst, and the reaction is monitored to ensure complete deuteration.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Methamphetamine-d5 hydrochloride undergoes similar chemical reactions as methamphetamine, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of hydroxylated metabolites.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted methamphetamine derivatives.
Applications De Recherche Scientifique
(+/-)-Methamphetamine-d5 hydrochloride is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of methamphetamine and its metabolites.
Biology: In studies involving the metabolism and pharmacokinetics of methamphetamine.
Medicine: In research on the effects of methamphetamine on the central nervous system.
Industry: In the development of analytical methods for drug testing and forensic analysis.
Mécanisme D'action
(+/-)-Methamphetamine-d5 hydrochloride exerts its effects by acting on the central nervous system. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin by reversing the action of their respective transporters. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in heightened stimulation of the postsynaptic receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methamphetamine: The non-deuterated form, commonly used as a recreational drug and in some medical treatments.
Amphetamine: A related compound with similar stimulant effects but less potent.
Methylphenidate: Another stimulant used primarily in the treatment of ADHD.
Uniqueness
(+/-)-Methamphetamine-d5 hydrochloride is unique due to its deuterium content, which makes it an ideal internal standard for mass spectrometry. The presence of deuterium atoms provides a distinct mass difference, allowing for accurate quantification of methamphetamine and its metabolites without interference from the sample matrix.
Propriétés
Numéro CAS |
2747917-87-7 |
|---|---|
Formule moléculaire |
C10H16ClN |
Poids moléculaire |
190.72 g/mol |
Nom IUPAC |
N-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i3D,4D,5D,6D,7D; |
Clé InChI |
TWXDDNPPQUTEOV-BQAHAFBHSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)NC)[2H])[2H].Cl |
SMILES canonique |
CC(CC1=CC=CC=C1)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)
![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352602.png)

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12352617.png)

![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one](/img/structure/B12352628.png)
![2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid](/img/structure/B12352630.png)

![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B12352638.png)


![3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12352661.png)

